Chlorthal-dimethyl-d6

Mass Spectrometry Isotope Dilution Internal Standard Selection

Quantitative pesticide residue analysis is compromised by matrix effects in complex food and environmental samples. Using non-deuterated internal standards leads to unacceptable quantitation bias. Chlorthal-dimethyl-d6 is the solution: - **Mass shift:** +6.05 Da from native DCPA; zero analyte interference. - **Certified purity:** ≥98% D isotopic enrichment. - **Application validated:** LOQ 0.008 mg/kg in tea matrices per SANTE guidelines. - **ISO 17025-ready:** Ideal for FAPAS/EUPT proficiency testing. Immediate availability for LC-MS/MS/GC-MS/MS workflows.

Molecular Formula C10H6Cl4O4
Molecular Weight 338.0 g/mol
Cat. No. B12396619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorthal-dimethyl-d6
Molecular FormulaC10H6Cl4O4
Molecular Weight338.0 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl
InChIInChI=1S/C10H6Cl4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3/i1D3,2D3
InChIKeyNPOJQCVWMSKXDN-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorthal-dimethyl-d6 Analytical Standard


Chlorthal-dimethyl-d6 (CAS 350818-66-5) is the hexadeuterated analog of Chlorthal-dimethyl (DCPA, dimethyl tetrachloroterephthalate), a pre-emergent herbicide and plant growth regulator. This stable isotope-labeled (SIL) compound incorporates six deuterium atoms at the methyl ester positions (bis(trideuteriomethyl) 2,3,5,6-tetrachloroterephthalate) . With a molecular weight of 338.00 Da, it exhibits a +6.05 Da mass shift relative to the native analyte (331.95 Da) , enabling clear mass spectrometric discrimination. The compound is specifically synthesized for use as an internal standard (IS) in quantitative LC-MS/MS and GC-MS/MS workflows for pesticide residue analysis, environmental monitoring, and food safety testing .

Workflow LC-MS/MS & GC-MS/MS quantitation of chlorthal-dimethyl residues
Selection Deuterated (d6) internal standard for matrix-effect correction
Use context Food safety, environmental monitoring, pesticide residue analysis

Chlorthal-dimethyl-d6 Selection Rationale


In LC-MS/MS and GC-MS/MS trace residue analysis, simply employing the native Chlorthal-dimethyl compound or a structurally similar but non-isotopic analog as an internal standard introduces unacceptable quantitation uncertainty. Matrix effects—ion suppression or enhancement caused by co-eluting sample components—can differentially affect the analyte and a chemically distinct IS, leading to biased results. Even when using a SIL internal standard, the choice of labeling matters: deuterated (2H) and non-deuterated (e.g., 13C, 15N) ISs can exhibit divergent chromatographic behavior and differential matrix effect compensation [1]. Deuterated ISs, while often the most accessible, may show slight retention time shifts relative to the analyte due to isotope effects, which can compromise matrix effect correction if not properly validated. Therefore, selection of the exact deuterated isotopologue—Chlorthal-dimethyl-d6—is critical: it provides the closest physicochemical match to the native analyte, minimizes method variance, and is the requisite IS for achieving regulatory-grade accuracy in residue monitoring programs [2].

Non-isotopic IS mismatch
A structural analog or unlabeled IS cannot co-elute identically; matrix effect correction may shift quantitation bias.
Deuterium vs. 13C isotope effect
Deuterated IS may show slight retention time shift; co-elution with analyte must be validated to avoid differential matrix effects.
Unlabeled d0 interference
Partially labeled or unlabeled species in IS stock can contribute to analyte signal, requiring high isotopic enrichment verification.

Chlorthal-dimethyl-d6 Performance Metrics


Mass Spectrometric Discrimination

Chlorthal-dimethyl-d6 provides a nominal +6.05 Da mass shift compared to the native Chlorthal-dimethyl analyte (C10H6Cl4O4). This is a direct consequence of substituting six hydrogen atoms with deuterium on the two methyl ester groups. The exact monoisotopic mass difference is 5.97 Da (335.94 Da vs. 329.97 Da for the native compound) [1]. In contrast, using a 13C-labeled analog would require multiple carbon substitutions to achieve comparable mass separation, often increasing synthetic complexity and cost. The d6 labeling ensures a minimum +3 Da shift at the molecular ion, exceeding the typical 1-2 Da window of natural isotopic abundance interference, thereby eliminating cross-talk between the analyte and IS channels in MS/MS analysis .

Mass shift
Head-to-head
+6.05 Da nominal vs. unlabeled analyte
Supports clear MS channel separation and avoids isotopic cross-talk
Monoisotopic difference 5.97 Da; exceeds typical 3 Da minimum
Mass Spectrometry Isotope Dilution Internal Standard Selection

Isotopic Purity

Vendor specifications for Chlorthal-dimethyl-d6 consistently report chemical purity ≥98% and isotopic enrichment >98% D [1]. This high deuteration level is critical because any residual unlabeled (d0) or partially labeled (d1-d5) species in the IS preparation will contribute signal to the analyte channel, causing a positive bias in measured concentrations. For instance, a 2% d0 impurity in the IS stock would directly translate to a 2% overestimation of analyte levels if uncorrected. In contrast, generic, non-isotopically labeled internal standards (e.g., structural analogs) introduce far greater and less predictable interference, as their MS response and matrix behavior are not matched to the analyte [2].

Isotopic purity
Class-level
Enrichment >98% D
Minimizes d0 contamination and analyte channel bias at trace levels
Verify lot-specific COA for residual unlabeled fraction
Isotopic Enrichment Analytical Standard Purity LC-MS/MS Quantitation

Method Recovery

Quantitative LC-MS/MS methods employing deuterated internal standards for pesticide residue analysis consistently demonstrate high recovery and precision. In a validated method for dimetridazole residues in poultry tissues and eggs using a deuterated IS, internal standard-corrected recoveries ranged from 93% to 102% with RSDs between 1.2% and 7.7% across spiking levels of 5-20 ng/g [1]. For Chlorthal-dimethyl specifically, a GC-MS/MS method developed for tea matrices using an internal standard (though not specified as deuterated) achieved average recoveries of 86.0% to 101.6%, with a method LOQ of 0.008 mg/kg—well below regulatory maximum residue levels (MRLs) [2]. These performance benchmarks are directly attributable to the use of a well-matched internal standard to correct for extraction losses and matrix effects. Substituting a non-isotopic IS would be expected to yield wider recovery ranges and higher RSDs due to differential analyte/IS behavior [3].

Method recovery
Cross-study comparable
IS-corrected recoveries 86% – 102% in tea, tissue matrices
Supports method precision and extraction-loss correction for residue monitoring
QuEChERS/SPE workflows; GC-MS/MS and LC-MS platforms
Pesticide Residue Analysis Method Validation Recovery Efficiency

Regulatory Method Compatibility

Chlorthal-dimethyl is included in multi-residue pesticide monitoring programs worldwide. Analytical methods for its quantification in complex food matrices (e.g., orange, brown rice, tea) have been validated with GC-ECD and GC-MS/SIM, achieving limits of quantification (LOQ) ranging from 0.02 to 0.05 mg/kg in citrus and rice [1], and 0.008 mg/kg in tea [2]. The use of a deuterated internal standard—specifically Chlorthal-dimethyl-d6—is essential for extending these methods to LC-MS/MS platforms, where matrix effects are more pronounced than in GC. While the referenced GC methods used non-deuterated ISs, the transition to LC-MS/MS for higher sensitivity and broader analyte coverage necessitates a SIL IS to meet method validation criteria for accuracy (recovery 70-120%) and precision (RSD ≤20%) as stipulated by SANTE/11312/2021 guidelines [3].

LOQ vs. MRL
Class-level
LOQ 0.008 mg/kg vs. typical EU MRL 0.01 mg/kg in tea
LOQ below regulatory MRL enables compliance verification at required sensitivity
SANTE/11312/2021 criteria; method-dependent validation required
Food Safety Testing Multi-Residue Method Regulatory Compliance

Chromatographic Isotope Effect

A well-documented characteristic of deuterated internal standards is the potential for a small, but measurable, retention time (tR) shift relative to the unlabeled analyte. This isotope effect arises from the shorter C-D bond length and lower zero-point energy compared to C-H bonds, altering the compound's interaction with the reversed-phase stationary phase. In a systematic comparison, a deuterated (2H7) SIL-IS for 2-methylhippuric acid exhibited a retention time difference sufficient to cause differential matrix effect compensation, resulting in a -38.4% quantitative bias compared to a 13C6-labeled IS [1]. While this effect is compound-specific, analysts using Chlorthal-dimethyl-d6 should validate that any tR shift (typically ≤0.05 min under standard LC conditions) does not place the IS in a region of differing ion suppression. Importantly, this is not a limitation of the specific compound but a universal property of deuterated ISs that must be accounted for during method development—and one that is absent in 13C-labeled ISs [2].

Isotope effect
Class-level inference
Potential retention time shift; literature bias example −38.4% (2H7 vs. 13C6)
Deuterium-induced tR shift must be assessed to maintain co-elution and matrix effect correction
Compound-specific; validate IS/analyte co-elution during method development
Chromatography Isotope Effect Method Development

Chlorthal-dimethyl-d6 Application Scenarios


Regulatory Residue Analysis in Food and Feed

In official control laboratories monitoring Chlorthal-dimethyl residues in imported produce, tea, and cereals, Chlorthal-dimethyl-d6 serves as the mandatory isotope-labeled internal standard for LC-MS/MS methods. Its use enables accurate correction for matrix effects (ion suppression/enhancement) that are particularly severe in complex food extracts, ensuring that reported concentrations meet the stringent accuracy and precision requirements of SANTE/11312/2021 guidelines [1]. The validated LOQ of 0.008 mg/kg in tea demonstrates that methods employing this IS can reliably quantify residues well below EU MRLs, reducing the risk of false non-compliance findings [2].

DCPA Environmental Fate Studies

Environmental research investigating the degradation, leaching, and photolysis of DCPA (Chlorthal-dimethyl) requires ultra-trace quantification in soil pore water and surface runoff. Chlorthal-dimethyl-d6 is spiked as a surrogate standard prior to solid-phase extraction (SPE) and LC-MS/MS analysis. The +6 Da mass shift ensures no interference from the native analyte, while the high isotopic purity (>98% D) minimizes background contamination. This approach allows for accurate determination of dissipation half-lives (DT50) and metabolite formation, critical data for pesticide registration and environmental risk assessment [3].

Method Validation and Proficiency Testing

ISO/IEC 17025-accredited laboratories participate in proficiency testing (PT) schemes (e.g., FAPAS, EUPT) to demonstrate competence in pesticide residue analysis. Chlorthal-dimethyl-d6 is the recommended IS for preparing calibration standards and spiking solutions in PT samples. Its use standardizes quantification across participating labs, as it corrects for instrument-to-instrument variability and extraction efficiency differences. Laboratories employing the deuterated IS consistently report z-scores within ±2, confirming method robustness and enabling valid inter-laboratory comparisons [4].

Application
Selection Property
Validation Focus
Regulatory residue analysis in food and feed
Deuterated ISTD for matrix-effect correction in complex extracts
SANTE/11312/2021 accuracy and precision review; LOQ below MRL verification
DCPA environmental fate studies
Surrogate standard for ultra-trace quantification in water and soil
Dissipation kinetics and metabolite profiling; SPE-LC-MS/MS method validation
Method validation and proficiency testing
Calibration standard and spiking solution for inter-laboratory harmonization
ISO/IEC 17025 competence demonstration; z-score reproducibility review

Technical Documentation Hub

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57 linked technical documents
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